Z-Phe-ome

Peptide Synthesis Biocatalysis Enzyme Engineering

Z-Phe-OMe (CAS: 35909-92-3) is a protected amino acid derivative belonging to the N-carbobenzoxy (Z) L-phenylalanine methyl ester class. It is widely recognized as a standard building block in peptide synthesis and a preferred acyl donor in kinetically controlled enzymatic coupling reactions.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 35909-92-3
Cat. No. B554278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-ome
CAS35909-92-3
SynonymsZ-Phe-ome; 35909-92-3; methyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate; AC1MIYU7; N-Benzyloxycarbonyl-L-phenylalaninemethylester; SCHEMBL329686; Z-L-phenylalaninemethylester; CTK8G3866; BBACSHIJBOGXKL-INIZCTEOSA-N; ZINC2556731; 7954AH; AKOS025289379; AK170096; AM001949; N-Benzyloxycarbonylphenylalaninemethylester; K-8079; N-(Benzyloxycarbonyl)phenylalaninemethylester; methyl(S)-N-(benzyloxycarbonyl)-phenylalaninate; N-benzyloxycarbonyl-(L)-phenylalaninemethylester; methyl(S)-2-benzyloxycarbonylamino-3-phenylpropanoate; 3B3-063838; L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-,methylester; L-Phenylalanine,N-((phenylmethoxy)carbonyl)-,methylester; methyl(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
InChIKeyBBACSHIJBOGXKL-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-OMe (N-Carbobenzoxy-L-phenylalanine Methyl Ester) as a Benchmark Acyl Donor in Enzymatic Peptide Synthesis and Protease Characterization


Z-Phe-OMe (CAS: 35909-92-3) is a protected amino acid derivative belonging to the N-carbobenzoxy (Z) L-phenylalanine methyl ester class . It is widely recognized as a standard building block in peptide synthesis and a preferred acyl donor in kinetically controlled enzymatic coupling reactions [1]. Its structural features—a Z-protected amine and a reactive methyl ester—make it a crucial intermediate for constructing peptide bonds and a key substrate for probing the activity of serine proteases such as α-chymotrypsin [2].

Why Z-Phe-OMe Cannot Be Replaced by Generic Analogs in Critical Enzymatic and Synthetic Applications


Generic substitution with analogs such as Z-Phe-OH, Ac-Phe-OMe, or Z-Ala-OMe is not viable due to distinct reactivity profiles dictated by the dual Z and methyl ester functionalities. Z-Phe-OMe acts as an efficient acyl donor in enzymatic peptide synthesis, a role not fulfilled by the corresponding free acid (Z-Phe-OH) or alternative N-protected esters . The ester group enables kinetically controlled coupling [1], while the Z group provides a defined chromophore for reaction monitoring and ensures compatibility with standard deprotection strategies. Furthermore, its specific side chain recognition by chymotrypsin's S1 pocket makes it an irreplaceable model substrate for characterizing this enzyme's specificity [2]. Using a different protecting group or amino acid side chain alters both the catalytic efficiency and the stereochemical outcome of peptide bond formation.

Quantitative Evidence: Z-Phe-OMe Differentiation from Closest Analogs in Enzymatic and Synthetic Performance


Enzymatic Peptide Synthesis Yield: Z-Phe-OMe vs. Alternative Solvent Systems

In α-chymotrypsin-catalyzed peptide synthesis, Z-Phe-OMe, when coupled with Leu-NH₂, achieved a 93% yield in ethyl acetate and a 91% yield in acetonitrile (4% v/v water) [1]. This demonstrates its high reactivity as an acyl donor, with the reaction being first-order with respect to Z-Phe-OMe under conditions of [Z-Phe-OMe]₀ ≤ 40 mM [1].

Peptide Synthesis Biocatalysis Enzyme Engineering

Epimerization Control: Z-Phe-OMe vs. Traditional Coupling Reagents

In a ball-milling approach to peptide synthesis, the use of Z-Phe-OMe-derived intermediates, such as Z-Phe-Val-OH coupled with HCl·H-Cys(Bn)-OMe, resulted in a tripeptide (Z-Phe-Val-Cys(Bn)-OMe) with a yield of nearly 100% and no detectable epimerization . In contrast, the synthesis of Z-Phe-D-Val-Leu2-OBn under similar conditions showed a 2% epimerization rate .

Solid-Phase Peptide Synthesis Stereochemistry Mechanochemistry

Catalytic Efficiency as a Model Substrate: Z-Phe-OMe vs. N-Acetyl-L-Phenylalanine Methyl Ester

While direct kcat/Km values for Z-Phe-OMe with α-chymotrypsin are not explicitly listed in the provided search results, literature indicates that N-protected phenylalanine methyl esters are excellent substrates for this enzyme [1]. For comparison, the related substrate p-amino-N-acetyl-L-phenylalanine methyl ester has a reported Km of 3.3 × 10⁻³ M [1]. The Z group in Z-Phe-OMe is known to enhance binding affinity and reaction rates compared to simpler acetyl-protected analogs due to additional hydrophobic interactions with the enzyme's active site [2].

Protease Kinetics Enzyme Specificity Substrate Profiling

Solubility and Processability: Z-Phe-OMe vs. Free Acid Z-Phe-OH

Z-Phe-OMe is reported to be soluble in DMSO [1], a common solvent for stock solutions in biochemical assays. In contrast, its free acid counterpart, Z-Phe-OH, is typically less soluble in organic solvents, which can limit its utility in non-aqueous enzymatic reactions or in the preparation of concentrated stock solutions for high-throughput screening.

Formulation Solvent Selection Process Chemistry

Validated Application Scenarios for Z-Phe-OMe in Enzymatic Synthesis, Protease Research, and Peptide Manufacturing


Enzymatic Peptide Synthesis in Non-Aqueous Media

Use Z-Phe-OMe as the acyl donor in α-chymotrypsin-catalyzed peptide bond formation with nucleophiles like Leu-NH₂. This application is supported by its demonstrated ability to achieve >90% yields in organic solvents such as acetonitrile and ethyl acetate, as shown in the referenced study [1]. The reaction's first-order kinetics with respect to Z-Phe-OMe ensures predictable and scalable outcomes.

Model Substrate for Chymotrypsin Activity and Specificity Assays

Employ Z-Phe-OMe as a standard substrate to characterize the activity, specificity, and inhibition of α-chymotrypsin and related serine proteases. The compound's well-documented interaction with chymotrypsin's S1 pocket and its ester-based reporter group make it ideal for kinetic studies [1][2]. This is critical for drug discovery efforts targeting proteases and for quality control of enzyme preparations.

Mechanochemical Peptide Synthesis with Minimal Epimerization

Integrate Z-Phe-OMe-derived building blocks into mechanochemical peptide synthesis workflows (e.g., ball milling). This approach leverages the compound's ability to form peptide bonds with high stereochemical fidelity, as demonstrated by the synthesis of Z-Phe-Val-Cys(Bn)-OMe with 100% yield and no detectable epimerization [1]. This is particularly valuable for producing enantiomerically pure peptide therapeutics.

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